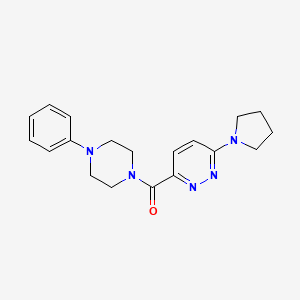

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone”, also known as PPMP, is a chemical compound with the molecular formula C19H23N5O. It is a potent, highly selective, and reversible P2Y12 receptor antagonist .

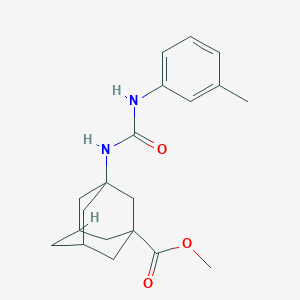

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpiperazine moiety attached to a pyridazinone ring via a methanone linker . The pyridazinone ring is further substituted with a pyrrolidine ring .Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has identified derivatives of pyridazinones, including compounds with the 4-phenylpiperazin-1-yl moiety, as potential anti-inflammatory and analgesic agents. One study highlighted a specific derivative that showed significant selectivity for the COX-2 enzyme, indicating potential as an ideal anti-inflammatory agent without ulcerogenic and cardiovascular side effects. The study emphasizes the importance of structural modification in achieving desired biological activities and safety profiles (Sharma & Bansal, 2016).

Antimicrobial Activity

Compounds containing the phenylpiperazine moiety have been synthesized and tested for antimicrobial activity. Some newly synthesized derivatives demonstrated good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole. Notably, compounds with a methoxy group exhibited high antimicrobial activity, underscoring the role of structural features in enhancing biological efficacy (Kumar et al., 2012).

Anticancer and Antiangiogenic Properties

A series of derivatives has been investigated for their potential anticancer and antiangiogenic effects. Certain compounds displayed inhibitory effects on the viability of human cancer cell lines and showed potential to inhibit proangiogenic cytokines involved in tumor progression. This research points to the promise of these derivatives in developing new anticancer therapies with mechanisms involving the inhibition of angiogenesis (Kamble et al., 2015).

Acetylcholinesterase Inhibition

A novel series of derivatives was designed and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. One compound emerged as a potent AChE inhibitor, showcasing the potential of these derivatives in developing treatments for neurodegenerative disorders. This study also highlights the importance of the phenylpiperazine moiety in mediating biological activity (Saeedi et al., 2019).

Tubulin Polymerization Inhibition

In the quest for novel anticancer agents, a series of phenoxazine and phenothiazine derivatives, incorporating the phenylpiperazine moiety, were explored for their ability to inhibit tubulin polymerization, an essential process in cell division. Several compounds demonstrated potent antiproliferative properties and induced G2/M phase cell cycle blockade, indicating their potential as cancer therapeutics by targeting the microtubule dynamics (Prinz et al., 2017).

Mechanism of Action

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as A1, is the C1s proteinase . This enzyme is a part of the C1 complex, which is a key component of the classical pathway (CP) of the complement system .

Mode of Action

A1 acts as a selective competitive inhibitor of the C1s proteinase . It was identified through a virtual screen of small molecules interacting with the substrate recognition site of C1s . Biochemical experiments have shown that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .

Biochemical Pathways

The classical pathway (CP) of the complement system is initiated by the activation of the C1 complex, which consists of the pattern recognition molecule C1q bound to a tetramer of the proteases C1r and C1s . The enzymatically active C1 provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . A1 dose-dependently inhibits heparin-induced immune complex-triggered CP activation, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 .

Pharmacokinetics

The compound’s ability to bind directly to c1s suggests that it may have good bioavailability

Result of Action

The inhibition of C1s by A1 results in the suppression of the classical pathway of the complement system . This can potentially prevent the pathological effects of diseases mediated by the complement system .

properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTDKWBSEYQZRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)

![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)